tert-butyl 3-({[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Description
Tert-butyl 3-({[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound that features a tert-butyl group, a benzodioxin moiety, and an isoquinoline carboxylate structure
Properties
Molecular Formula |
C26H31N3O6 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C26H31N3O6/c1-16(23(30)28-19-9-10-21-22(14-19)34-12-11-33-21)27-24(31)20-13-17-7-5-6-8-18(17)15-29(20)25(32)35-26(2,3)4/h5-10,14,16,20H,11-13,15H2,1-4H3,(H,27,31)(H,28,30)/t16-,20+/m0/s1 |
InChI Key |
OAGQBZCINKZMEE-OXJNMPFZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3CC4=CC=CC=C4CN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multiple steps. One common approach is to start with the preparation of the benzodioxin moiety, followed by the introduction of the isoquinoline carboxylate group. The tert-butyl group is often introduced in the final stages of the synthesis to protect the compound during earlier reaction steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-({[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Tert-butyl 3-({[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 3-({[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Tert-butyl (4R,5R)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethyl-4-(p-tolylsulfonyloxymethyl)oxazolidine-3-carboxylate
Uniqueness
What sets tert-butyl 3-({[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
